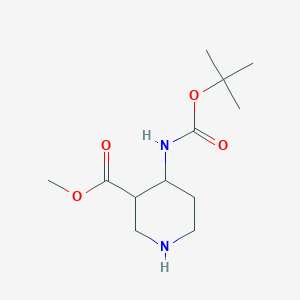

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

Description

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₂H₂₂N₂O₄) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester substituent in a cis-configuration. This compound is widely used in medicinal chemistry as a chiral building block for synthesizing peptidomimetics, enzyme inhibitors, and bioactive molecules due to its stereochemical rigidity and functional versatility. The Boc group enhances stability during synthetic processes, while the methyl ester improves solubility in organic solvents.

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMRLHYTQICGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly in the synthesis of piperidine-based therapeutics.

Mechanism of Action

The mechanism of action of cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with three structurally related piperidine derivatives:

Physicochemical and Functional Comparisons

Solubility and Reactivity

- cis-Methyl Boc-amino ester: Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester group. The Boc group confers stability under basic conditions but is labile in strong acids.

- (3S,4R)-Boc-phenyl carboxylic acid : Lower solubility in organic solvents compared to the methyl ester analogue due to the carboxylic acid moiety. The phenyl group enhances π-π stacking interactions in solid-phase synthesis.

- Cbz-protected analogue: Higher solubility in chlorinated solvents but prone to decomposition via hydrogenolysis, limiting its use in catalytic hydrogenation steps.

Biological Activity

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate, also known as cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester, is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is and it has garnered attention for its biological activities, particularly in cancer research and other therapeutic applications.

- CAS Number : 1217684-50-8

- Molecular Weight : 258.31 g/mol

- Synonyms : Methyl cis-4-(Boc-amino)piperidine-3-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group protects the amino functionality, allowing for selective interactions that can modulate biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L1210 | 0.75 | Induces apoptosis |

| HeLa | 0.70 | Cell cycle arrest in G2/M phase |

| CEM | 1.1 | Selective toxicity to cancer cells |

In a study evaluating the compound's effects on cancer cell lines, it was found that this compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism involved the accumulation of cells in the G2/M phase of the cell cycle, indicative of its role as a tubulin polymerization inhibitor .

Selectivity Towards Cancer Cells

One of the notable aspects of this compound is its selectivity for cancer cells over normal cells. In vitro studies demonstrated that while it effectively induced apoptosis in cancer cell lines, it did not significantly affect human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index .

Case Studies and Research Findings

- Antiproliferative Activity : A study conducted on derivatives of piperidine compounds, including this compound, showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation across multiple lines .

- Molecular Docking Studies : Molecular docking simulations have elucidated how this compound interacts with tubulin at the colchicine binding site, confirming its potential as a chemotherapeutic agent by disrupting microtubule dynamics essential for cell division .

- Apoptosis Induction : The compound was shown to induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells .

Q & A

Q. What are the optimal synthetic routes for cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate, and how can reaction yields be maximized?

Methodological Answer : The synthesis typically involves Boc-protection of the piperidine amine followed by esterification. Key steps include:

- Boc Protection : React the piperidine derivative with Boc anhydride (e.g., (Boc)₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., DMAP or TEA) at 0–25°C .

- Esterification : Use methyl chloroformate or dimethyl carbonate in the presence of a mild base (e.g., NaHCO₃) to introduce the methyl ester group.

To maximize yields: - Optimize stoichiometry (1.2–1.5 equivalents of Boc anhydride) and reaction time (6–12 hours).

- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group or ester .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the compound .

Q. What analytical techniques are critical for confirming the compound’s purity and identity?

Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 210–254 nm to assess purity (>95%) .

- NMR : Confirm the cis configuration via ¹H NMR (e.g., coupling constants between protons on C3 and C4) and ¹³C NMR (Boc carbonyl at ~155 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at ~287.3 g/mol) .

Advanced Research Questions

Q. How can the stereochemical integrity of the cis configuration be validated during synthesis?

Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary or heavy atom derivative and refine the structure using SHELXL .

- NOESY NMR : Detect spatial proximity between the methyl ester and Boc-protected amine protons to confirm the cis arrangement .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers and verify optical purity .

Q. What experimental strategies resolve contradictions in reported reaction yields for Boc-protected piperidine derivatives?

Methodological Answer :

- Variable Screening : Perform Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and catalyst (DMAP vs. TEA) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track Boc group incorporation and optimize reaction termination points .

- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb water, which can hydrolyze the Boc group prematurely .

Q. How does the compound behave under acidic or basic conditions relevant to drug discovery workflows?

Methodological Answer :

- Acidic Conditions : The Boc group is cleaved with TFA (20% in DCM) or HCl/dioxane (4 M), while the methyl ester remains intact below pH 3 .

- Basic Conditions : The ester hydrolyzes to the carboxylic acid in NaOH/MeOH (1 M, 50°C, 2 hours), but the Boc group is stable below pH 10 .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or Boc deprotection, correlating with experimental kinetics .

- Molecular Dynamics : Simulate solvation effects in different solvents (e.g., water vs. DMSO) to predict solubility and reactivity .

- Machine Learning : Train models on existing piperidine derivative datasets to predict optimal reaction conditions (e.g., solvents, catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.